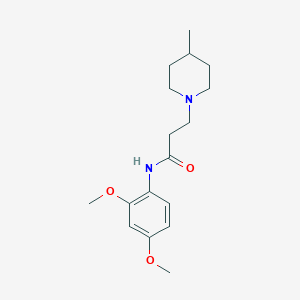
1-(1-Tosyl-4-piperidyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Tosyl-4-piperidyl)azepane, also known as TAPA, is a chemical compound that belongs to the family of azepanes. It is a bicyclic compound that contains a piperidine ring and an azepane ring. TAPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-(1-Tosyl-4-piperidyl)azepane acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor site and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
1-(1-Tosyl-4-piperidyl)azepane has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine in the brain, which may be related to its potential as a treatment for addiction. 1-(1-Tosyl-4-piperidyl)azepane has also been shown to decrease the activity of the sympathetic nervous system, which may be related to its potential as a treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Tosyl-4-piperidyl)azepane in lab experiments is that it is a specific and selective antagonist of nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more precise manner. However, one limitation of using 1-(1-Tosyl-4-piperidyl)azepane is that it may not be suitable for studying the function of other neurotransmitter systems in the brain.
Orientations Futures
There are a number of future directions for research on 1-(1-Tosyl-4-piperidyl)azepane. One potential area of research is the development of new compounds that are similar to 1-(1-Tosyl-4-piperidyl)azepane but have improved selectivity and potency. Another potential area of research is the use of 1-(1-Tosyl-4-piperidyl)azepane as a tool for studying the function of other neurotransmitter systems in the brain. Additionally, 1-(1-Tosyl-4-piperidyl)azepane may have potential as a treatment for a variety of neurological and psychiatric disorders, and further research in this area is warranted.
Méthodes De Synthèse
1-(1-Tosyl-4-piperidyl)azepane can be synthesized through a multistep process that involves the reaction of piperidine with tosyl chloride to form 1-tosyl-4-piperidone. This compound is then reacted with 1,6-dibromohexane to form the final product, 1-(1-Tosyl-4-piperidyl)azepane.
Applications De Recherche Scientifique
1-(1-Tosyl-4-piperidyl)azepane has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the function of the neurotransmitter acetylcholine in the brain. 1-(1-Tosyl-4-piperidyl)azepane has also been used as a ligand for studying the structure and function of nicotinic acetylcholine receptors.
Propriétés
Nom du produit |
1-(1-Tosyl-4-piperidyl)azepane |
|---|---|
Formule moléculaire |
C18H28N2O2S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane |
InChI |
InChI=1S/C18H28N2O2S/c1-16-6-8-18(9-7-16)23(21,22)20-14-10-17(11-15-20)19-12-4-2-3-5-13-19/h6-9,17H,2-5,10-15H2,1H3 |
Clé InChI |
BIVZYJAPZONUDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)



![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)